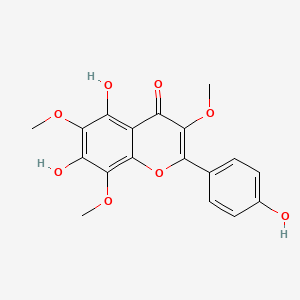
Sarothrin
Descripción general
Descripción
4 inverted exclamation marka,5,7-Trihydroxy-3,6,8-trimethoxyflavone is a complex organic compound belonging to the flavonoid family Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its antioxidant properties, which can protect cells from oxidative stress.
Medicine: Explored for its anti-inflammatory and anticancer activities, making it a candidate for drug development.
Industry: Utilized in the development of natural dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
Target of Action
Sarothrin, also known as 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6,8-trimethoxy-, primarily targets bacterial cells . It has been found to inhibit the growth of Mycobacterium smegmatis and Staphylococcus aureus . The primary targets of this compound are the efflux pumps of these bacterial cells .
Mode of Action
This compound interacts with its targets, the efflux pumps, by inhibiting their activity . Efflux pumps are proteins involved in removing toxic substances from bacterial cells. By inhibiting these pumps, this compound prevents the removal of antimicrobial agents from the bacterial cells, thereby increasing the effectiveness of these agents .
Biochemical Pathways
It is known that efflux pumps play a crucial role in the resistance of bacteria to antibiotics . By inhibiting these pumps, this compound could potentially affect the biochemical pathways associated with antibiotic resistance .
Pharmacokinetics
It is known that this compound can inhibit the growth of certain bacteria, suggesting that it can be absorbed and distributed to the site of infection .
Result of Action
The inhibition of efflux pumps by this compound results in an increased concentration of antimicrobial agents inside the bacterial cells . This can lead to the death of the bacteria, thereby treating the infection .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other antimicrobial compounds can enhance the effectiveness of this compound . Additionally, the specific characteristics of the bacterial species, such as the type and number of efflux pumps, can also affect the efficacy of this compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4 inverted exclamation marka,5,7-Trihydroxy-3,6,8-trimethoxyflavone typically involves the use of starting materials such as 2-hydroxyacetophenone and appropriate substituted benzaldehydes. The reaction conditions often include the use of catalysts like acids or bases to facilitate the condensation reactions. The process may involve multiple steps, including methylation and hydroxylation, to introduce the methoxy and hydroxyl groups at specific positions on the benzopyran ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl or methoxy groups, often using halogenating agents or nucleophiles like amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially different biological activities and applications.
Comparación Con Compuestos Similares
Similar Compounds
- 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-
- 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-methoxy-
- 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-
Uniqueness
What sets 4 inverted exclamation marka,5,7-Trihydroxy-3,6,8-trimethoxyflavone apart is its specific arrangement of hydroxyl and methoxy groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6,8-trimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O8/c1-23-16-11(20)10-12(21)17(24-2)14(8-4-6-9(19)7-5-8)26-15(10)18(25-3)13(16)22/h4-7,19-20,22H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZSFBNUQVEEQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10205983 | |
| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6,8-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10205983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57393-71-2 | |
| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6,8-trimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057393712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6,8-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10205983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,4S,5R,9S,10R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B1235987.png)

![(1R,15S,17R)-16-ethenyl-4-hydroxy-5-methoxy-15-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-14-oxa-10-azatetracyclo[8.8.0.02,7.012,17]octadeca-2,4,6,12-tetraen-11-one](/img/structure/B1235995.png)
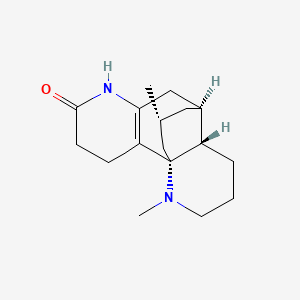
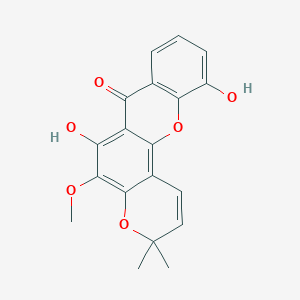
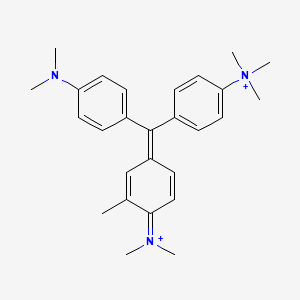
![2-[(E)-(3-methyl-4-oxonaphthalen-1-ylidene)amino]oxyacetic acid](/img/structure/B1236000.png)
![4-chloro-5-[(2E)-2-[(3-methyl-2-thienyl)methylene]hydrazino]pyridazin-3-ol](/img/structure/B1236003.png)
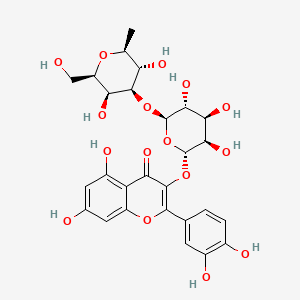
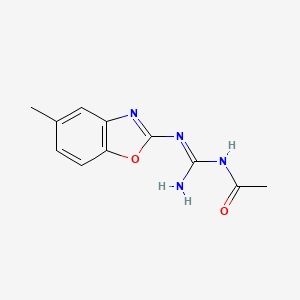
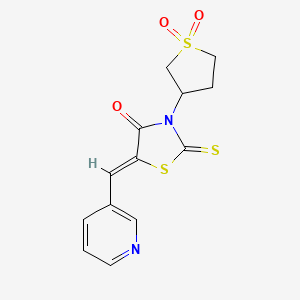

![Indolizino[1,2-b]quinoline-7-acetic acid,a-ethyl-9,11-dihydro-a-hydroxy-8-(hydroxymethyl)-9-oxo-, monosodiumsalt, (aS)-](/img/structure/B1236008.png)

